molecular formula C11H16N2O2 B13326593 2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)-3-methylbutanoic acid

2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)-3-methylbutanoic acid

Cat. No.: B13326593
M. Wt: 208.26 g/mol
InChI Key: WPGMNMVIWGNZKC-UHFFFAOYSA-N
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Description

2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)-3-methylbutanoic acid: is a complex organic compound characterized by its unique pyrrolo[1,2-b]pyrazole core structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)-3-methylbutanoic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable pyrazole derivative, the cyclization can be induced using reagents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors to maintain precise control over reaction parameters such as temperature, pressure, and reagent concentration. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)-3-methylbutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: NaH or LDA in anhydrous solvents like tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)-3-methylbutanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including inflammatory and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular processes. The exact molecular targets and pathways can vary depending on the specific biological context and application .

Comparison with Similar Compounds

Similar Compounds

  • 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid
  • 6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives

Uniqueness

Compared to similar compounds, 2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)-3-methylbutanoic acid stands out due to its unique structural features and potential for diverse chemical modifications. This makes it a valuable compound for developing new drugs and materials .

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

2-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)-3-methylbutanoic acid

InChI

InChI=1S/C11H16N2O2/c1-7(2)10(11(14)15)9-6-8-4-3-5-13(8)12-9/h6-7,10H,3-5H2,1-2H3,(H,14,15)

InChI Key

WPGMNMVIWGNZKC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=NN2CCCC2=C1)C(=O)O

Origin of Product

United States

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